molecular formula C18H32O16 B120826 alpha-Kolomiktriose CAS No. 145265-22-1

alpha-Kolomiktriose

Cat. No.: B120826
CAS No.: 145265-22-1
M. Wt: 504.4 g/mol
InChI Key: ZZQBFMYCMRVZFG-NJYLIVSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Kolomiktriose is a trisaccharide first isolated from the roots of Actinidia kolomikta (Rupr. et Maxim.) Planch. in 1992 . Its structure was elucidated as 2,3-di-O-β-D-galactopyranosyl-α-D-galactopyranose through comprehensive spectral analysis, including $^{13}\text{C}$ NMR, $^{1}\text{H}$ NMR, IR, and EI-MS . This compound features a central α-D-galactopyranose unit with two β-D-galactopyranosyl substituents at the 2- and 3-positions (Figure 1). Such a unique linkage pattern distinguishes it from other galactose-containing oligosaccharides.

Properties

CAS No.

145265-22-1

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)10(25)13(28)16(30-4)33-15-12(27)9(24)6(3-21)32-18(15)34-17-14(29)11(26)8(23)5(2-20)31-17/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9+,10+,11+,12+,13-,14-,15-,16+,17+,18-/m1/s1

InChI Key

ZZQBFMYCMRVZFG-NJYLIVSUSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O)O

Other CAS No.

145265-22-1

Synonyms

alpha-kolomiktriose

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Alpha-Kolomiktriose belongs to the trisaccharide class, sharing functional and structural similarities with other galactooligosaccharides. Below is a detailed comparison with two functionally and structurally related compounds: raffinose and stachyose.

Table 1: Structural and Functional Comparison of this compound with Raffinose and Stachyose

Property This compound Raffinose Stachyose
Molecular Formula $ \text{C}{18}\text{H}{32}\text{O}_{16} $ $ \text{C}{18}\text{H}{32}\text{O}_{16} $ $ \text{C}{24}\text{H}{42}\text{O}_{21} $
Source Actinidia kolomikta roots Legumes, cruciferous plants Legumes (e.g., soybeans)
Monosaccharide Units 3 × D-galactose D-galactose, D-glucose, D-fructose 2 × D-galactose, D-glucose, D-fructose
Glycosidic Linkages β-(1→2), β-(1→3) (to α-D-galactose core) α-(1→6) (galactose-glucose), α-(1→2) (glucose-fructose) α-(1→6) (galactose-galactose), α-(1→6) (galactose-glucose), α-(1→2) (glucose-fructose)
Physicochemical Properties High polarity due to β-linkages; solubility in polar solvents inferred from NMR data High water solubility; crystalline solid at room temperature Hygroscopic; forms viscous solutions
Biological Role Not fully characterized; potential role in plant defense Prebiotic, osmoprotectant in plants Prebiotic, carbon storage in plants
Characterization Methods $^{13}\text{C}$ NMR, $^{1}\text{H}$ NMR, IR, EI-MS X-ray crystallography, NMR HPLC, MS

Key Structural Differences

Linkage Configuration: this compound contains β-(1→2) and β-(1→3) linkages, whereas raffinose and stachyose predominantly feature α-(1→6) linkages. This difference impacts their three-dimensional conformations and interactions with enzymes like α-galactosidases . The central α-D-galactose in this compound contrasts with the α-D-glucose core in raffinose and stachyose, affecting solubility and metabolic pathways .

Biological Context: While raffinose and stachyose are well-documented as prebiotics and carbon reserves in plants, this compound’s role is speculative.

Analytical Challenges: this compound’s β-linkages complicate enzymatic hydrolysis, requiring specialized β-galactosidases for degradation. In contrast, raffinose and stachyose are more readily hydrolyzed by common α-galactosidases . Recent advancements in NMR and MS methodologies (e.g., high-resolution $^{13}\text{C}$ NMR) have improved the differentiation of such structurally similar trisaccharides .

Functional Implications

  • Prebiotic Potential: Unlike raffinose and stachyose, this compound’s β-linkages may resist human digestive enzymes, enabling selective fermentation by gut microbiota—a trait advantageous for targeted prebiotic development.
  • Phytochemical Significance : The compound’s presence in Actinidia kolomikta aligns with the plant’s medicinal uses, suggesting roles in antioxidant or anti-inflammatory pathways warranting further study .

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